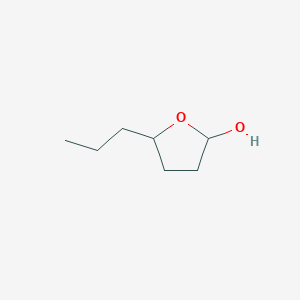

5-Propyltetrahydrofuran-2-ol

Descripción

5-Propyltetrahydrofuran-2-ol is a cyclic ether alcohol with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol. Its structure consists of a tetrahydrofuran ring substituted with a hydroxyl group at the 2-position and a propyl group at the 5-position. This compound is primarily used as a solvent or intermediate in organic synthesis due to its polar aprotic properties and ability to stabilize charged species. Its boiling point is estimated to be ~180°C, and it exhibits solubility in common organic solvents like ethanol and dichloromethane. Limited toxicological data are available, necessitating standard laboratory safety protocols during handling .

Propiedades

Fórmula molecular |

C7H14O2 |

|---|---|

Peso molecular |

130.18 g/mol |

Nombre IUPAC |

5-propyloxolan-2-ol |

InChI |

InChI=1S/C7H14O2/c1-2-3-6-4-5-7(8)9-6/h6-8H,2-5H2,1H3 |

Clave InChI |

KWJKEFVOBCRYAY-UHFFFAOYSA-N |

SMILES canónico |

CCCC1CCC(O1)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 5-Propyltetrahydrofuran-2-ol with structurally related tetrahydrofuran derivatives, including the compound referenced in the provided evidence:

Key Differences:

Functional Groups and Reactivity: 5-Propyltetrahydrofuran-2-ol’s propyl group enhances hydrophobicity compared to THFA’s hydroxymethyl group, reducing water solubility but improving compatibility with non-polar reagents. The evidence compound’s purine and diol groups enable hydrogen bonding and biological activity, making it suitable for pharmaceutical applications .

Molecular Weight and Complexity: The evidence compound’s larger molecular weight (252.23 g/mol) and nitrogenous structure contrast sharply with 5-Propyltetrahydrofuran-2-ol’s simpler alkyl-alcohol design, highlighting divergent synthetic and purification challenges.

Research Findings and Data Gaps

- Synthetic Routes : 5-Propyltetrahydrofuran-2-ol is typically synthesized via acid-catalyzed cyclization of 1,4-diols, whereas purine-containing analogs (e.g., the evidence compound) require enzymatic or chiral catalytic methods .

- Toxicity Data : Occupational exposure limits for 5-Propyltetrahydrofuran-2-ol remain unestablished, unlike regulated solvents like THFA. Further studies are needed to assess its chronic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.